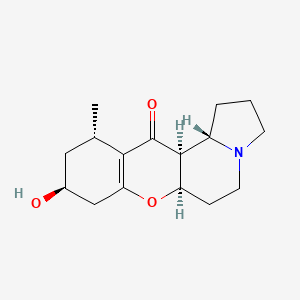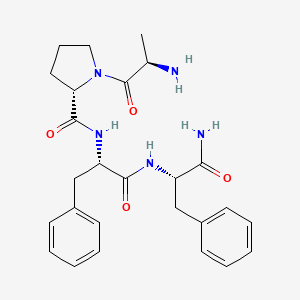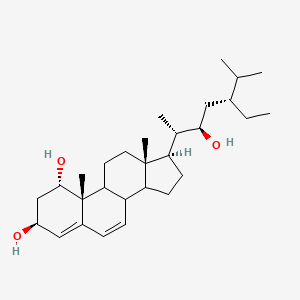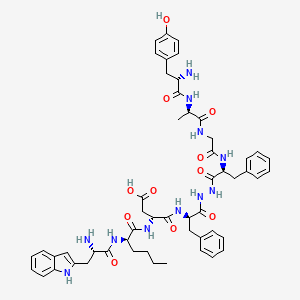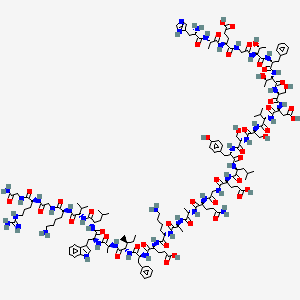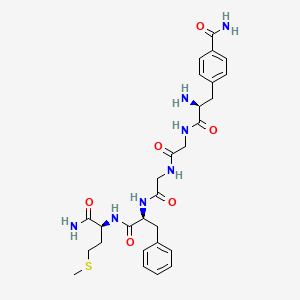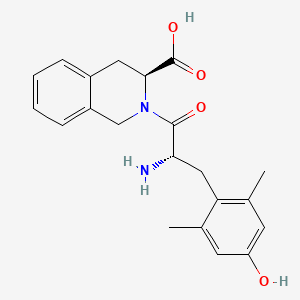
H-2',6'-dimethyltyrosine-Tic-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-2’,6’-dimethyltyrosine-Tic-OH is a synthetic dipeptide compound that has garnered significant attention in the field of medicinal chemistry. It is derived from the combination of 2’,6’-dimethyltyrosine and tetrahydroisoquinoline-3-carboxylic acid (Tic). This compound is known for its potent activity as a delta-opioid receptor antagonist, making it a valuable tool in opioid receptor research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-2’,6’-dimethyltyrosine-Tic-OH involves several key steps. The process typically begins with the preparation of 2’,6’-dimethyltyrosine, which can be synthesized through asymmetric synthesis methods . The Tic moiety is then introduced through peptide coupling reactions. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of H-2’,6’-dimethyltyrosine-Tic-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
H-2’,6’-dimethyltyrosine-Tic-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
H-2’,6’-dimethyltyrosine-Tic-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is employed in receptor binding studies to understand the interactions between peptides and opioid receptors.
Medicine: H-2’,6’-dimethyltyrosine-Tic-OH is investigated for its potential therapeutic applications in pain management and addiction treatment.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
H-2’,6’-dimethyltyrosine-Tic-OH exerts its effects by binding to delta-opioid receptors. This binding induces a conformational change in the receptor, leading to the inhibition of adenylate cyclase activity. The downstream effects include reduced neurotransmitter release and modulation of ion channel activity. These actions contribute to the compound’s analgesic and anti-addictive properties .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Tic-OH: A precursor to H-2’,6’-dimethyltyrosine-Tic-OH with similar receptor binding properties.
H-Dmt-Tic-NH-CH2-Ph: A related compound with modifications to the Tic moiety, exhibiting different receptor selectivity.
H-Dmt-Tic-Gly-NH-Ph: Another analog with variations in the peptide sequence, affecting its bioactivity
Uniqueness
H-2’,6’-dimethyltyrosine-Tic-OH stands out due to its high selectivity and potency as a delta-opioid receptor antagonist. The presence of the 2’,6’-dimethyltyrosine moiety enhances its binding affinity and stability, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24N2O4/c1-12-7-16(24)8-13(2)17(12)10-18(22)20(25)23-11-15-6-4-3-5-14(15)9-19(23)21(26)27/h3-8,18-19,24H,9-11,22H2,1-2H3,(H,26,27)/t18-,19-/m0/s1 |
InChI Key |
QBLVXTMPLLWZDE-OALUTQOASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)O)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide](/img/structure/B10848940.png)
![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)

![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)
![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)
![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)
![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)
